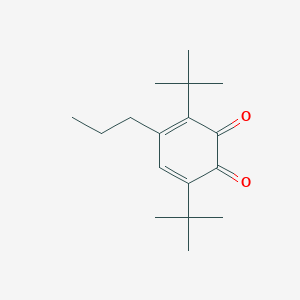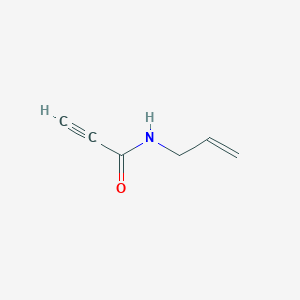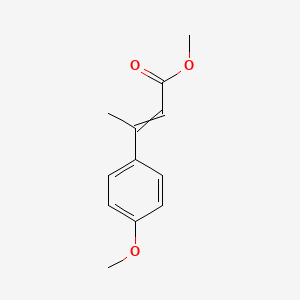![molecular formula C10H10N2O4S B12555642 2H-1,3-Benzothiazin-4(3H)-one, 3-[2-(nitrooxy)ethyl]- CAS No. 143248-72-0](/img/structure/B12555642.png)
2H-1,3-Benzothiazin-4(3H)-one, 3-[2-(nitrooxy)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,3-Benzothiazin-4(3H)-one, 3-[2-(nitrooxy)ethyl]- is a heterocyclic compound that features a benzene ring fused to a thiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Benzothiazin-4(3H)-one, 3-[2-(nitrooxy)ethyl]- typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the nitration of a precursor compound followed by cyclization to form the benzothiazinone structure. The reaction conditions often include the use of strong acids and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
2H-1,3-Benzothiazin-4(3H)-one, 3-[2-(nitrooxy)ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the nitrooxy group to other functional groups, such as amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrooxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2H-1,3-Benzothiazin-4(3H)-one, 3-[2-(nitrooxy)ethyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2H-1,3-Benzothiazin-4(3H)-one, 3-[2-(nitrooxy)ethyl]- involves its interaction with specific molecular targets. The nitrooxy group can release nitric oxide, which has various biological effects, including vasodilation and antimicrobial activity. The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2H-1,3-Benzothiazin-4(3H)-one: Lacks the nitrooxy group, resulting in different chemical and biological properties.
3-[2-(Nitrooxy)ethyl]-2H-1,3-Benzoxazin-4(3H)-one: Similar structure but with an oxygen atom in place of sulfur, leading to different reactivity and applications.
Uniqueness
2H-1,3-Benzothiazin-4(3H)-one, 3-[2-(nitrooxy)ethyl]- is unique due to the presence of both the benzothiazinone core and the nitrooxy group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
CAS No. |
143248-72-0 |
|---|---|
Molecular Formula |
C10H10N2O4S |
Molecular Weight |
254.26 g/mol |
IUPAC Name |
2-(4-oxo-2H-1,3-benzothiazin-3-yl)ethyl nitrate |
InChI |
InChI=1S/C10H10N2O4S/c13-10-8-3-1-2-4-9(8)17-7-11(10)5-6-16-12(14)15/h1-4H,5-7H2 |
InChI Key |
GVXLHVZOVFVWHB-UHFFFAOYSA-N |
Canonical SMILES |
C1N(C(=O)C2=CC=CC=C2S1)CCO[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Nitro-4-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)oxy]benzene](/img/structure/B12555567.png)
![2'-Deoxy-5-[3-(hexylamino)-3-oxoprop-1-en-1-yl]uridine](/img/structure/B12555572.png)
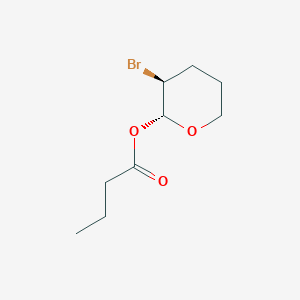
![5-chloro-2-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzoic Acid](/img/structure/B12555576.png)
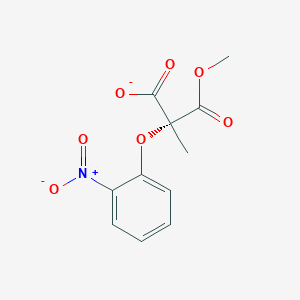
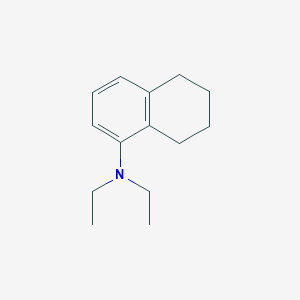
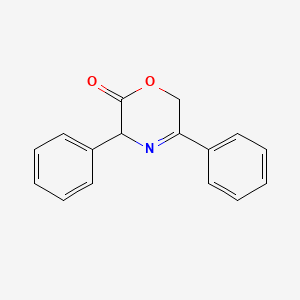
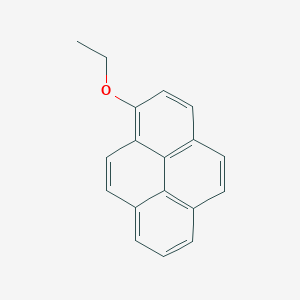

![(2S)-2-{[Tri(propan-2-yl)silyl]oxy}heptanal](/img/structure/B12555625.png)
![2H-1-Benzopyran-2-one, 3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-](/img/structure/B12555635.png)
